Glutamic acid

Catalog No.
S528986
CAS No.
56-86-0
M.F
C5H9NO4
M. Wt
147.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutamic acid

CAS Number

56-86-0

Product Name

Glutamic acid

IUPAC Name

(2S)-2-aminopentanedioic acid

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1

InChI Key

WHUUTDBJXJRKMK-VKHMYHEASA-N

SMILES

C(CC(=O)O)C(C(=O)O)N

Solubility

8570 mg/L (at 25 °C)
0.07 M
Sparingly soluble in water; practically insoluble in ethanol or ether
8.57 mg/mL at 25 °C
In water, 8570 mg/L at 25 °C
Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents.
8.57 mg/mL
Slight soluble in water and ether
Insoluble (in ethanol)

Synonyms

Aluminum L Glutamate, Aluminum L-Glutamate, D Glutamate, D-Glutamate, Glutamate, Glutamate, Potassium, Glutamic Acid, Glutamic Acid, (D)-Isomer, L Glutamate, L Glutamic Acid, L-Glutamate, L-Glutamate, Aluminum, L-Glutamic Acid, Potassium Glutamate

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N

Description

The exact mass of the compound Glutamic acid is 147.0532 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8570 mg/l (at 25 °c)0.07 msparingly soluble in water; practically insoluble in ethanol or ether8.57 mg/ml at 25 °cin water, 8570 mg/l at 25 °cinsoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents.8.57 mg/mlslight soluble in water and etherinsoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Excitatory Amino Acids. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Humectant. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

White crystals or crystalline powder
Solid
White free-flowing, crystalline powder; Yeasty, bread-like aroma

Color/Form

Orthorhombic plates from dilute alcohol

XLogP3

-3.7

Exact Mass

147.0532

Boiling Point

Sublimes at 175 °C

Density

1.538 g/cu cm at 20 °C

LogP

-3.69
-3.69 (LogP)
-3.69
log Kow = -3.69 at pH 7.0

Odor

Odorless

Appearance

Solid powder

Melting Point

224 dec °C
Mp 224-225 (211-213 °, 247-249 °) ° dec.
213 °C (OECD Guideline 102 (Melting point / Melting Range))

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3KX376GY7L

Related CAS

138-15-8 (unspecified hydrochloride)
16690-92-9 (di-hydrochloride salt)
19238-49-4 (unspecified calcium salt)
19473-49-5 (mono-potassium salt)
24595-14-0 (unspecified potassium salt)
55695-80-2 (mono-lithium salt)
7558-63-6 (mono-ammonium salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 190 of 192 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Glutamic acid is an odorless solid. It has a sour taste. Glutamic acid is moderately soluble in water. It occurs naturally in plants and animals. USE: Glutamic acid is used to make food additives, pesticides, and medicine. It is also a food additive. Glutamic acid is an ingredient in many hair care products. EXPOSURE: Workers that use or produce glutamic acid may breathe in mists or have direct skin contact. The general population may be exposed by eating foods or direct skin contact when using consumer products containing glutamic acid. If glutamic acid is released to air, it will be broken down by reaction with other chemicals. Glutamic acid released to air will also be in or on particles that eventually fall to the ground. If released to water or soil, it will be in and ionic form and may or may not bind to soil particles or suspended particles depending on the particle chemistry. Glutamic acid may move through soil. Glutamic acid is not expected to move into air from wet soils or water surfaces. Glutamic acid is expected to be broken down by microorganisms and may not build up in tissues of aquatic organisms. RISK: The potential for glutamic acid to produce toxic effects in humans has not been studied. A few laboratory animal toxicity studies of glutamic acid are available in the published scientific literature, but the studies are inadequate to identify potential health effects. The potential for glutamic acid to cause infertility, abortion, or birth defects has not been examined in laboratory animals. The potential for glutamic acid to cause cancer has not been examined in laboratory animals. The potential for glutamic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Considered to be nature's "Brain food" by improving mental capacities; helps speed the healing of ulcers; gives a "lift" from fatigue; helps control alcoholism, schizophrenia and the craving for sugar.
Parenteral nutrition

Pharmacology

In addition to being one of the building blocks in protein synthesis, it is the most widespread neurotransmitter in brain function, as an excitatory neurotransmitter and as a precursor for the synthesis of GABA in GABAergic neurons.

Mechanism of Action

Glutamate activates both ionotropic and metabotropic glutamate receptors. The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead it is converted into L-glutamine, which the brain uses for fuel and protein synthesis. It is conjectured that glutamate is involved in cognitive functions like learning and memory in the brain, though excessive amounts may cause neuronal damage associated in diseases like amyotrophic lateral sclerosis, lathyrism, and Alzheimer's disease. Also, the drug phencyclidine (more commonly known as PCP) antagonizes glutamate at the NMDA receptor, causing behavior reminiscent of schizophrenia. Glutamate in action is extremely difficult to study due to its transient nature.

Vapor Pressure

1.70e-08 mmHg
<1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve))

Pictograms

Corrosive

Other CAS

56-86-0
6106-04-3

Associated Chemicals

L-glutamic acid hydrochloride; 138-15-8

Wikipedia

Glutamic acid
Polyglutamic acid
L-glutamic acid

Use Classification

Food additives
Human Drugs -> EU pediatric investigation plans
FLAVOUR_ENHANCER; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Antistatic; Hair conditioning; Humectant

Methods of Manufacturing

By hydrolysis of gluten (wheat, corn or other vegetable sources); by fermentation from glucose-containing raw materials; the racemic acid may be resolved into the d- and l-isomer by fractional crystallization; from 2-cyclopentenylamine; by microbial conversion of alpha-ketoglutaric acid; or by an alternative method, using Bacillus megatherium-cereus; from fumaric acid, using Bacillus pumilus; from starch.
The first industrial production process was an extraction method in which vegetable proteins were treated with hydrochloric acid to disrupt peptide bonds. L-Glutamic acid hydrochloride was then isolated from this material and purified as MSG. Initial production of MSG was limited because of the technical drawbacks of this method. Better methods did not emerge until the 1950s. One of these was direct chemical synthesis, which was used from 1962 to 1973. In this procedure, acrylonitrile was the starting material, and optical resolution of DL-glutamic acid was achieved by preferential crystallization. In 1956 a direct fermentation method to produce glutamate was introduced. The advantages of the fermentation method (eg, reduction of production costs and environmental load) were large enough to cause all glutamate manufacturers to shift to fermentation. Today, total world production of MSG by fermentation is estimated to be 2 million tons/y (2 billion kg/y). However, future production growth will likely require further innovation.
Microbial fermentation medium + Corneybacterium glutamicum bacteria (fermentation/separation)
Hydrolysis of vegetable protein (e.g., beet sugar waste, wheat gluten), organic synthesis based on acrylonitrile. It comprises 40% of the gliadin in wheat gluten.

General Manufacturing Information

L-Glutamic acid: ACTIVE
In 1907 Kikunae Ikeda, a professor at the Tokyo Imperial University, began his research to identify the umami component in kelp. Within a year, he had succeeded in isolating, purifying, and identifying the principal component of umami and quickly obtained a production patent. In 1909 Saburosuke Suzuki, an entrepreneur, and Ikeda began the industrial production of monosodium L-glutamate (MSG). The first industrial production process was an extraction method in which vegetable proteins were treated with hydrochloric acid to disrupt peptide bonds. L-Glutamic acid hydrochloride was then isolated from this material and purified as MSG. Initial production of MSG was limited because of the technical drawbacks of this method. Better methods did not emerge until the 1950s. One of these was direct chemical synthesis, which was used from 1962 to 1973. In this procedure, acrylonitrile was the starting material, and optical resolution of DL-glutamic acid was achieved by preferential crystallization. In 1956 a direct fermentation method to produce glutamate was introduced. The advantages of the fermentation method (eg, reduction of production costs and environmental load) were large enough to cause all glutamate manufacturers to shift to fermentation. Today, total world production of MSG by fermentation is estimated to be 2 million tons/y (2 billion kg/y). However, future production growth will likely require further innovation.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. /L-Glutamic acid hydrochloride/

Interactions

The purpose of this study was to evaluate the extent to which orally administered glutamic acid hydrochloride decreased mean gastric pH in both fasting and simulated hypochlorhydric states. Patients with elevated gastric pH resulting from physiologic or pharmacologic decreases in acid secretion may experience a decrease in drug absorption when receiving pH-dependent drugs or dosage formulations. Although various doses of oral glutamic acid (GA) have been used to lower gastric pH and enhance drug absorption, the in vivo effect of a specific dose and regimen on the magnitude and duration of gastric pH is unknown. This study was conducted in six young, healthy, male volunteers using the Heidelberg capsule technique to measure gastric pH. In Phase I, all subjects received two 680 mg (340 mg capsules x 2) doses of GA given ten minutes apart. In Phase II, 300 mg (150 mg tablet x 2) of oral ranitidine hydrochloride was administered in order to simulate hypochlorhydria. This was followed by the administration of two oral 680 mg doses of GA given ten minutes apart. Gastric pH was monitored continuously pre- and post-GA administration in both phases. Our results indicate that the administration of two oral 680 mg doses of GA given ten minutes apart does not significantly lower fasting gastric pH in healthy young males. However, when subjects were pretreated with 300 mg of oral ranitidine, the administration of two oral 680 mg doses of GA given ten minutes apart resulted in a decrease of mean gastric pH from 5.83+/-0.86 to 1.67+/-0.81. Gastric pH remained less than 3.0 for an average of 39.0+/-11.7 minutes following the second GA dose. The administration of two oral 680 mg doses of GA given ten minutes apart can significantly lower the magnitude of gastric pH in a simulated hypochlorhydric model. It is likely that this dosing strategy will provide an adequate period of low gastric pH in most hypochlorhydric patients receiving oral drugs such as ketoconazole which require a low gastric pH for maximal dissolution and absorption. /Glutamic acid hydrochloride/

Stability Shelf Life

Stable under recommended storage conditions. /L-Glutamic acid hydrochloride/

Dates

Modify: 2023-08-15

Enhancing Fenton-like process at neutral pH by Fe(III)-GLDA complexation for the oxidation removal of organic pollutants

Hejun Ren, Fangru He, Shuai Liu, Tingting Li, Rui Zhou
PMID: 34492897   DOI: 10.1016/j.jhazmat.2021.126077

Abstract

N,N-bis(carboxymethyl)glutamic acid (GLDA) was utilized in this study to significantly enhance the Fe(III) mediated Fenton-like oxidation removal of organic pollutants at neutral pH, in which ciprofloxacin (CIP) was used as the model pollutant. The CIP degradation rate in the GLDA/Fe(III)/H
O
system reached 96.5% within 180 min and was nearly 14 times higher than that in the Fe(III)/H
O
system. This enhancement was contributed to the acceleration of the cycle of Fe(III)/Fe(II) caused by GLDA, which was verified by UV-vis spectroscopy, cyclic voltammetry, and radical quenching experiments. The results proved that the GLDA could complex with Fe(III) and greatly modify the redox potential of Fe(III)/Fe(II). Moreover, radical quenching experiments confirmed that •OH and O
were the mainly species for CIP degradation, and O
was responsible for 81.9% •OH generation. In addition, H
O
utilization kinetic modeling was also investigated. The optimum parameters of the 100 μM Fe(III)-GLDA complex and 15 mM H
O
were attained by lot-size optimization experiments. Two possible CIP degradation pathways were proposed on the basis of the intermediates identified by MS/MS. The GLDA/Fe(III)/H
O
system performed better than common chelating agents at the same condition, manifesting good potential for environmental concerns.


Rapid quantification of extracellular neurotransmitters in mouse brain by PESI/MS/MS and longitudinal data analysis using the R and Stan-based Bayesian state-space model

Daisuke Kawakami, Mitsuki Tsuchiya, Tasuku Murata, Akira Iguchi, Kei Zaitsu
PMID: 34364429   DOI: 10.1016/j.talanta.2021.122620

Abstract

We developed a methodology for rapid quantification of extracellular neurotransmitters in mouse brain by PESI/MS/MS and longitudinal data analysis using the R and Stan-based Bayesian state-space model. We performed a rapid analysis for quantifying extracellular l-glutamic acid (L-Glu) and gamma-aminobutyric acid (GABA) in the mouse striatum by combined use of probe electrospray ionization/tandem mass spectrometry (PESI/MS/MS) and in vivo brain microdialysis. We optimized the PESI/MS/MS parameters with the authentic L-Glu, GABA, L-Glu-
C
,
N
, and GABA-D
standards. We constructed calibration curves of L-Glu and GABA with the stable isotope internal standard correction method (L-Glu-
C
,
N
, and GABA-D
), demonstrating sufficient linearity (R > 0.999). Additionally, the quantitative method for L-Glu and GABA was validated with low-, middle-, and high-quality control samples. The intra- and inter-day accuracy and precision were 0.4%-7.5% and 1.7%-5.4% for L-Glu, respectively, and 0.1%-4.8% and 2.1%-5.7% for GABA, respectively, demonstrating high reproducibility of the method. To evaluate the feasibility of this method, microdialyses were performed on free-moving mice that were stimulated by high-K
-induced depolarization under different sampling conditions: 1) every 5 min for 150 min (n = 2) and 2) every 1 min for 30 min (n = 3). We applied the R and Stan-based Bayesian state-space model to each mouse's time-series data considering autocorrelation, and the model successfully detected abnormal changes in the L-Glu and GABA levels in each mouse. Thus, the L-Glu and GABA levels in all microdialysates approximately increased up to two- and seven-fold levels through high-K
-induced depolarization. Additionally, a 1-min temporal resolution was achieved using this method, thereby successfully monitoring microenvironmental changes in the extracellular L-Glu and GABA of the mouse striatum. In conclusion, this methodology using PESI/MS/MS and Bayesian state-space model allowed easy monitoring of neurotransmitters at high temporal resolutions and appropriate data interpretation considering autocorrelation of time-series data, which will reveal hidden pathological mechanisms of brain diseases, such as Parkinson's disease and Huntington's disease in the future.


Positive Charges in the Brace Region Facilitate the Membrane Disruption of MLKL-NTR in Necroptosis

Yaqing Yang, Encheng Xie, Lingyu Du, Yu Yang, Bin Wu, Liming Sun, Shuqing Wang, Bo OuYang
PMID: 34500630   DOI: 10.3390/molecules26175194

Abstract

Necroptosis is a type of programmed cell death executed through the plasma membrane disruption by mixed lineage kinase domain-like protein (MLKL). Previous studies have revealed that an N-terminal four-helix bundle domain (NBD) of MLKL is the executioner domain for the membrane permeabilization, which is auto-inhibited by the first brace helix (H6). After necroptosis initiation, this inhibitory brace helix detaches and the NBD can integrate into the membrane, and hence leads to necroptotic cell death. However, how the NBD is released and induces membrane rupture is poorly understood. Here, we reconstituted MLKL
into membrane mimetic bicelles and observed the structure disruption and membrane release of the first brace helix that is regulated by negatively charged phospholipids in a dose-dependent manner. Using molecular dynamics simulation we found that the brace region in an isolated, auto-inhibited MLKL
becomes intrinsically disordered in solution after 7 ns dynamic motion. Further investigations demonstrated that a cluster of arginines in the C-terminus of MLKL
is important for the molecular conformational switch. Functional mutagenesis showed that mutating these arginines to glutamates hindered the membrane disruption of full-length MLKL and thus inhibited the necroptotic cell death. These findings suggest that the brace helix also plays an active role in MLKL regulation, rather than an auto-inhibitory domain.


Induction of glutamic acid production by copper in Corynebacterium glutamicum

Shunsuke Ogata, Takashi Hirasawa
PMID: 34463802   DOI: 10.1007/s00253-021-11516-3

Abstract

From the previous transcriptome analysis (Hirasawa et al. Biotechnol J 13:e1700612, 2018), it was found that expression of genes whose expression is regulated by stress-responsive transcriptional regulators was altered during penicillin-induced glutamic acid production in Corynebacterium glutamicum. Therefore, we investigated whether stress treatments, such as copper and iron addition, could induce glutamic acid production in C. glutamicum and found that the addition of copper did induce glutamic acid production in this species. Moreover, we also determined that glutamic acid production levels upon copper addition in a gain-of-function mutant strain of the mechanosensitive channel, NCgl1221, involved in glutamic acid export, were comparable to glutamic acid levels produced upon penicillin addition and biotin limitation in the wild-type strain. Furthermore, disruption of the odhI gene, which encodes a protein responsible for the decreased activity of the 2-oxoglutarate dehydrogenase complex during glutamic acid production, significantly diminished glutamic acid production induced by copper. These results indicate that copper can induce glutamic acid production and this induction requires OdhI like biotin limitation and penicillin addition, but a gain-of-function mutation in the NCgl1221 mechanosensitive channel is necessary for its high-level glutamic acid production. However, a significant increase in odhI transcription was not observed with copper addition in both wild-type and NCgl1221 gain-of-function mutant strains. In addition, disruption of the csoR gene encoding a copper-responsive transcriptional repressor enhanced copper-induced glutamic acid production in the NCgl1221 gain-of-function mutant, indicating that unidentified CsoR-regulated genes may contribute to copper-induced glutamic acid production in C. glutamicum. KEY POINTS: • Copper can induce glutamic acid production by Corynebacterium glutamicum. • Copper-induced glutamic acid production requires OdhI protein. • Copper-induced glutamic acid production requires a gain-of-function mutation in the mechanosensitive channel NCgl1221, which is responsible for the production of glutamic acid.


The paraventricular thalamus provides a polysynaptic brake on limbic CRF neurons to sex-dependently blunt binge alcohol drinking and avoidance behavior in mice

Olivia B Levine, Mary Jane Skelly, John D Miller, Jean K Rivera-Irizarry, Sydney A Rowson, Jeffrey F DiBerto, Jennifer A Rinker, Todd E Thiele, Thomas L Kash, Kristen E Pleil
PMID: 34426574   DOI: 10.1038/s41467-021-25368-y

Abstract

Bed nucleus of the stria terminalis (BNST) neurons that synthesize corticotropin-releasing factor (CRF) drive binge alcohol drinking and anxiety. Here, we found that female C57BL/6J mice binge drink more than males and have greater basal BNST
neuron excitability and synaptic excitation. We identified a dense VGLUT2 + synaptic input from the paraventricular thalamus (PVT) that releases glutamate directly onto BNST
neurons but also engages a large BNST interneuron population to ultimately inhibit BNST
neurons, and this polysynaptic PVT
-BNST
circuit is more robust in females than males. Chemogenetic inhibition of the PVT
projection promoted binge alcohol drinking only in female mice, while activation reduced avoidance behavior in both sexes. Lastly, repeated binge drinking produced a female-like phenotype in the male PVT-BNST
excitatory synapse without altering the function of PVT
neurons per se. Our data describe a complex, feedforward inhibitory PVT
-BNST
circuit that is sex-dependent in its function, behavioral roles, and alcohol-induced plasticity.


Tracking the Amide I and αCOO- Terminal ν(C=O) Raman Bands in a Family of l-Glutamic Acid-Containing Peptide Fragments: A Raman and DFT Study

Ashley E Williams, Nathan I Hammer, Ryan C Fortenberry, Dana N Reinemann
PMID: 34443382   DOI: 10.3390/molecules26164790

Abstract

The E-hook of β-tubulin plays instrumental roles in cytoskeletal regulation and function. The last six C-terminal residues of the βII isotype, a peptide of amino acid sequence EGEDEA, extend from the microtubule surface and have eluded characterization with classic X-ray crystallographic techniques. The band position of the characteristic amide I vibration of small peptide fragments is heavily dependent on the length of the peptide chain, the extent of intramolecular hydrogen bonding, and the overall polarity of the fragment. The dependence of the E residue's amide I ν(C=O) and the αCOO- terminal ν(C=O) bands on the neighboring side chain, the length of the peptide fragment, and the extent of intramolecular hydrogen bonding in the structure are investigated here via the EGEDEA peptide. The hexapeptide is broken down into fragments increasing in size from dipeptides to hexapeptides, including EG, ED, EA, EGE, EDE, DEA, EGED, EDEA, EGEDE, GEDEA, and, finally, EGEDEA, which are investigated with experimental Raman spectroscopy and density functional theory (DFT) computations to model the zwitterionic crystalline solids (in vacuo). The molecular geometries and Boltzmann sum of the simulated Raman spectra for a set of energetic minima corresponding to each peptide fragment are computed with full geometry optimizations and corresponding harmonic vibrational frequency computations at the B3LYP/6-311++G(2df,2pd) level of theory. In absence of the crystal structure, geometry sampling is performed to approximate solid phase behavior. Natural bond order (NBO) analyses are performed on each energetic minimum to quantify the magnitude of the intramolecular hydrogen bonds. The extent of the intramolecular charge transfer is dependent on the overall polarity of the fragment considered, with larger and more polar fragments exhibiting the greatest extent of intramolecular charge transfer. A steady blue shift arises when considering the amide I band position moving linearly from ED to EDE to EDEA to GEDEA and, finally, to EGEDEA. However, little variation is observed in the αCOO- ν(C=O) band position in this family of fragments.


mTOR Knockdown in the Infralimbic Cortex Evokes A Depressive-like State in Mouse

Emilio Garro-Martínez, Maria Neus Fullana, Eva Florensa-Zanuy, Julia Senserrich, Verónica Paz, Esther Ruiz-Bronchal, Albert Adell, Elena Castro, Álvaro Díaz, Ángel Pazos, Analía Bortolozzi, Fuencisla Pilar-Cuéllar
PMID: 34445375   DOI: 10.3390/ijms22168671

Abstract

Fast and sustained antidepressant effects of ketamine identified the mammalian target of rapamycin (mTOR) signaling pathway as the main modulator of its antidepressive effects. Thus, mTOR signaling has become integral for the preclinical evaluation of novel compounds to treat depression. However, causality between mTOR and depression has yet to be determined. To address this, we knocked down mTOR expression in mice using an acute intracerebral infusion of small interfering RNAs (siRNA) in the infralimbic (IL) or prelimbic (PrL) cortices of the medial prefrontal cortex (mPFC), and evaluated depressive- and anxious-like behaviors. mTOR knockdown in IL, but not PrL, cortex produced a robust depressive-like phenotype in mice, as assessed in the forced swimming test (FST) and the tail suspension test (TST). This phenotype was associated with significant reductions of mTOR mRNA and protein levels 48 h post-infusion. In parallel, decreased brain-derived neurotrophic factor (BDNF) expression was found bilaterally in both IL and PrL cortices along with a dysregulation of serotonin (5-HT) and glutamate (Glu) release in the dorsal raphe nucleus (DRN). Overall, our results demonstrate causality between mTOR expression in the IL cortex and depressive-like behaviors, but not in anxiety.


Ceftriaxone Treatment Weakens Long-Term Synaptic Potentiation in the Hippocampus of Young Rats

Tatyana Y Postnikova, Sergey L Malkin, Maria V Zakharova, Ilya V Smolensky, Olga E Zubareva, Aleksey V Zaitsev
PMID: 34445137   DOI: 10.3390/ijms22168417

Abstract

Disrupted glutamate clearance in the synaptic cleft leads to synaptic dysfunction and neurological diseases. Decreased glutamate removal from the synaptic cleft is known to cause excitotoxicity. Data on the physiological effects of increased glutamate clearance are contradictory. This study investigated the consequences of ceftriaxone (CTX), an enhancer of glutamate transporter 1 expression, treatment on long-term synaptic potentiation (LTP) in the hippocampus of young rats. In this study, 5-day administration of CTX (200 mg/kg) significantly weakened LTP in CA3-CA1 synapses. As shown by electrophysiological recordings, LTP attenuation was associated with weakening of N-Methyl-D-aspartate receptor (NMDAR)-dependent signaling in synapses. However, PCR analysis did not show downregulation of NMDAR subunits or changes in the expression of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) subunits. We assume that extracellular burst stimulation activates fewer synapses in CTX-treated animals because increased glutamate reuptake results in reduced spillover, and neighboring synapses do not participate in neurotransmission. Attenuation of LTP was not accompanied by noticeable behavioral changes in the CTX group, with no behavioral abnormalities observed in the open field test or Morris water maze test. Thus, our experiments show that increased glutamate clearance can impair long-term synaptic plasticity and that this phenomenon can be considered a potential side effect of CTX treatment.


Explore Compound Types